molecular formula C14H9Cl2N3O3S B5113819 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide

2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B5113819
M. Wt: 370.2 g/mol
InChI Key: FCBNZMAKCASWNF-UHFFFAOYSA-N
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Description

2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioamide derivative of 4-chloro-3-nitroaniline, which has been widely used as a starting material for the synthesis of various pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to inhibit the growth of microorganisms and cancer cells by interfering with their DNA synthesis and replication.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potent antibacterial, antifungal, and antitumor activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide. These include:
1. Further studies to understand its mechanism of action and potential therapeutic applications in the treatment of cancer and infectious diseases.
2. Development of new derivatives of 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide with improved pharmacological properties.
3. Investigation of its potential use as a lead compound for the development of new antibacterial and antifungal agents.
4. Studies to evaluate its potential toxicity and safety profile.
In conclusion, 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide is a promising chemical compound with potential applications in various scientific research fields. Its potent antibacterial, antifungal, and antitumor activities make it a valuable compound for further studies. However, its potential toxicity and the need for further research to fully understand its mechanism of action should be considered.

Synthesis Methods

The synthesis of 2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chloro-3-nitroaniline with carbon disulfide in the presence of sodium hydroxide, followed by the reaction with 2-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antibacterial, antifungal, and antitumor activities.

properties

IUPAC Name

2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBNZMAKCASWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide

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